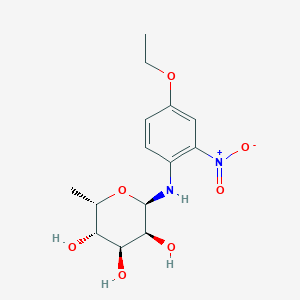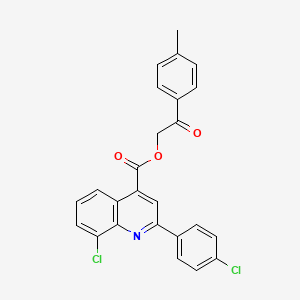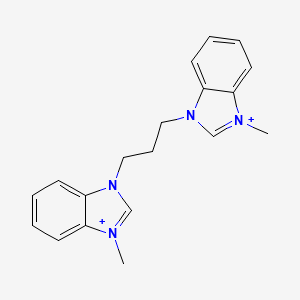
(+)-Emetine dihydrochloride hydrate 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Emetine dihydrochloride hydrate 97 is a natural alkaloid derived from the ipecac root. It is known for its potent emetic properties and has been used historically to induce vomiting in cases of poisoning. The compound has a complex structure, which contributes to its diverse range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Emetine dihydrochloride hydrate 97 involves several steps, starting from simpler organic molecules. The process typically includes the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained by the addition of hydrochloric acid to form the dihydrochloride salt, followed by hydration to achieve the hydrate form.
Industrial Production Methods
Industrial production of this compound often involves extraction from the ipecac root, followed by purification and crystallization. The extraction process includes solvent extraction, filtration, and concentration steps to isolate the active alkaloid. The purified compound is then converted to its dihydrochloride hydrate form through controlled chemical reactions.
Chemical Reactions Analysis
Types of Reactions
(+)-Emetine dihydrochloride hydrate 97 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
(+)-Emetine dihydrochloride hydrate 97 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and as a tool for investigating signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antiparasitic activities.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of (+)-Emetine dihydrochloride hydrate 97 involves its interaction with various molecular targets, including ribosomal RNA and proteins involved in protein synthesis. By binding to these targets, the compound inhibits protein synthesis, leading to cell death in certain types of cells. This mechanism is particularly relevant in its anticancer and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-Emetine dihydrochloride hydrate 97 include:
Cephaeline: Another alkaloid from the ipecac root with similar emetic properties.
Emetine: The parent compound without the dihydrochloride hydrate form.
Dehydroemetine: A derivative with modified biological activity.
Uniqueness
This compound is unique due to its specific chemical structure, which confers distinct biological activities. Its dihydrochloride hydrate form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4.2ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPMTAWOCEKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12465376.png)
![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B12465386.png)
![4-[3-(4-Cyano-2-nitrophenoxy)propoxy]-3-nitrobenzonitrile](/img/structure/B12465388.png)
![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12465400.png)


![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465417.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)


![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)
